3-Sulfanyl-2-(sulfanylmethyl)propanoic acid
Overview
Description
Dihydroasparagusic acid belongs to the class of organic compounds known as carboxylic acids. Carboxylic acids are compounds containing a carboxylic acid group with the formula -C(=O)OH. Dihydroasparagusic acid exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). Within the cell, dihydroasparagusic acid is primarily located in the cytoplasm. Dihydroasparagusic acid can be biosynthesized from propionic acid. Outside of the human body, dihydroasparagusic acid can be found in asparagus and green vegetables. This makes dihydroasparagusic acid a potential biomarker for the consumption of these food products.
3-mercapto-2-mercaptomethylpropanoic acid is a sulfur-containing carboxylic acid consisting of isobutyric acid having mercapto substituents on both beta-carbons. It is a dithiol and a sulfur-containing carboxylic acid. It derives from a propionic acid. It is a conjugate acid of a 3-mercapto-2-mercaptomethylpropanoate(1-).
Scientific Research Applications
Catalytic Applications
3-Sulfanyl-2-(sulfanylmethyl)propanoic acid has been utilized in various catalytic processes. One significant application is in the synthesis of 1,2,4,5-tetrasubstituted imidazoles using sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl]ester as a recyclable catalyst. This synthesis occurs under solvent-free conditions and demonstrates the catalyst's efficiency in recycling without loss of activity (Tavakoli, Bagherneghad, & Niknam, 2012). Additionally, this compound has been employed as a recyclable catalyst for the silylation of hydroxyl groups, transforming various alcohols and phenolic hydroxyl groups into their corresponding trimethylsilyl ethers (Farid, Saberi, & Niknam, 2011).
Synthesis of Bioactive Compounds
The compound is also instrumental in the synthesis of bioactive molecules. For instance, it has been used in the preparation of 2-amino-3-(purin-9-yl)propanoic acids, where some derivatives demonstrated significant immunostimulatory and immunomodulatory potency (Doláková et al., 2005). Additionally, in the field of peptide/protein synthesis, sulfanylmethyl-installed dimethylaminopyridine, which features a similar structure, has been used as an additive for native chemical ligation (Ohkawachi et al., 2020).
Synthesis of Stereoisomers
This compound has been utilized in the synthesis of stereoisomers of various organic compounds. For instance, the optical resolution of (RS)-mercaptosuccinic acid and the subsequent synthesis of four stereoisomers of 2-amino-3-[(1,2-dicarboxyethyl)sulfanyl]propanoic acid demonstrate its application in stereochemistry (Shiraiwa et al., 1998).
Organotin Compounds
In the field of organotin chemistry, reactions of 3-(2-aryl)-2-sulfanylpropenoic acids with diorganotin(IV) oxides lead to compounds that have potential applications in polymer science and materials chemistry (Casas et al., 1998).
Peptide Synthesis
Additionally, derivatives of this compound have been used as linkers in peptide synthesis, highlighting their utility in constructing complex biological molecules (Erlandsson & Undén, 2006).
Properties
IUPAC Name |
3-sulfanyl-2-(sulfanylmethyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S2/c5-4(6)3(1-7)2-8/h3,7-8H,1-2H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHAHEQEKNJCSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CS)C(=O)O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401313725 | |
Record name | Dihydroasparagusic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401313725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dihydroasparagusic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035716 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7634-96-0 | |
Record name | Dihydroasparagusic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7634-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Sulfanyl-2-(sulfanylmethyl)propanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007634960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihydroasparagusic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401313725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-SULFANYL-2-(SULFANYLMETHYL)PROPANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9JNH9G488 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dihydroasparagusic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035716 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
59.5 - 60.5 °C | |
Record name | Dihydroasparagusic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035716 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is dihydroasparagusic acid (DHAA) and where is it found?
A: Dihydroasparagusic acid (DHAA) is a naturally occurring dimercaptanic compound first isolated from Asparagus concentrate in 1948. [, ] It is the reduced form of asparagusic acid, a sulfur-containing flavor component found in Asparagus plants. []
Q2: What are some of the biological activities reported for DHAA?
A2: Research suggests that DHAA possesses several interesting biological activities:
- Antioxidant activity: DHAA exhibits significant in vitro antioxidant activity, comparable to Trolox, as demonstrated by DPPH, ABTS, FRAP-ferrozine, and BCB assays. []
- Tyrosinase inhibition: DHAA shows inhibitory activity against tyrosinase, an enzyme involved in melanogenesis and food browning, through a competitive mechanism. []
- Anti-inflammatory effects: DHAA demonstrates anti-inflammatory properties in lipopolysaccharide-activated microglial cells. []
- Antidote for mercury poisoning: DHAA acts as an effective antidote against mercury(II) toxicity in a Saccharomyces cerevisiae model by forming a precipitate with mercury(II). [, ]
Q3: How does DHAA interact with mercury(II) to act as an antidote?
A: DHAA forms a precipitate with mercury(II), effectively reducing the concentration of free mercury ions in solution. The solubility of this precipitate increases with increasing DHAA concentration, suggesting the potential formation of a mercury(II)-DHAA complex. []
Q4: Are there any synthetic routes available for DHAA production?
A: Yes, DHAA can be synthetically produced. Researchers have modified existing protocols to improve DHAA synthesis. [] Additionally, the synthesis of DHAA homologues has also been reported. []
Q5: Has the coordination chemistry of DHAA with transition metals been investigated?
A: Yes, studies have explored the coordination chemistry of DHAA with iron and nickel, revealing various coordination modes and nuclearities. For instance, iron complexes such as Fe26 and Fe24(PMe3)2 have been synthesized and characterized. []
Q6: How do structural modifications of DHAA affect its activity?
A: Introducing hydrophobic functional groups to DHAA significantly reduces its air oxidation activity while enhancing its ability to cleave disulfide bonds in proteins. This suggests that hydrophobization and lipophilization play a crucial role in modulating DHAA's reactivity. [] Additionally, studies on asparagusic acid, dihydroasparagusic acid, and S-acetyldihydroasparagusic acid demonstrate their plant growth inhibitory effects, particularly in etiolated young Asparagus officinalis. []
Q7: What is the impact of DHAA on plant growth?
A: Studies show that DHAA, along with asparagusic acid and S-acetyldihydroasparagusic acid, exhibit plant growth inhibitory effects. [, , , ] For example, DHAA impacts the germination of Pisum sativum cv. Early Alaska. [] Interestingly, it also exhibits synergistic interaction with indoleacetic acid, promoting rooting in mung bean cuttings. []
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